(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

Catalog No.
S14319497
CAS No.
8024-35-9
M.F
C75H124O5
M. Wt
1105.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hep...

CAS Number

8024-35-9

Product Name

(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

IUPAC Name

(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

Molecular Formula

C75H124O5

Molecular Weight

1105.8 g/mol

InChI

InChI=1S/3C15H24O.2C15H26O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3;1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13;1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13;1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14;1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5,11-13,16H,4,6-9H2,1-3H3;5,13-14,16H,2,4,6-10H2,1,3H3;5-6,13-14,16H,4,7-10H2,1-3H3;6-7,14,16H,5,8-11H2,1-4H3;7,9,11,16H,5-6,8,10,12H2,1-4H3/b10-5-;2*11-5-;;14-9+,15-11+/t;;13-,14-,15+;14-,15?;/m..00./s1

InChI Key

LWIGJODBRIXXOC-QUNKAGDKSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O.CC1=CCC2CC1C2(C)CCC=C(C)CO.CC(=CCCC(=CCCC(=CCO)C)C)C.CC(=CCCC1(C2CCC(C2)C1=C)C)CO.CC(=CCCC1(C2CC3C1(C3C2)C)C)CO

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(CCC=C(C)C)O.CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO.CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C.C/C(=C/CCC1(C2CCC(C2)C1=C)C)/CO.C/C(=C/CCC1(C2CC3C1(C3C2)C)C)/CO

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

1104.94487705 g/mol

Monoisotopic Mass

1104.94487705 g/mol

Heavy Atom Count

80

Use Classification

Fragrance Ingredients

General Manufacturing Information

Sandalwood oil, Western Australia: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

Explore Compound Types